1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide
Description
1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by dual 3-fluorobenzyl substituents at the 1- and 3-positions of the pyrazole ring, with a furan-2-ylmethyl group appended to the carboxamide moiety. Its molecular formula is C26H21F2N3O3 (molecular weight: ~461.5 g/mol) . The structural uniqueness lies in the symmetrical 3-fluorobenzyl groups and the heteroaromatic furan, which may enhance binding affinity to biological targets through hydrophobic, π-π, or hydrogen-bonding interactions.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-30-20)23(27-28)31-15-17-5-2-7-19(25)11-17/h1-11,14H,12-13,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMCOGKXKGVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide, also known as EVT-3124302, is a synthetic organic compound that has generated interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, anti-cancer, and anti-microbial effects.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A pyrazole ring
- A furan moiety
- Fluorobenzyl groups
This unique arrangement contributes to its biological activity and interaction with various targets in biological systems.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through caspase activation and modulation of the cell cycle.
Case Study : In vitro studies using MTT assays demonstrated that related pyrazole compounds significantly inhibited the proliferation of various human cancer cell lines, including HCT-116 (colon cancer) and PC-3 (prostate cancer), with IC50 values ranging from 10 µM to 20 µM.
Anti-inflammatory Activity
The anti-inflammatory potential of EVT-3124302 has been explored through various assays. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Experimental results indicated that compounds similar to EVT-3124302 exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Summary of Biological Activities
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. EVT-3124302 showed promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial efficacy .
The precise mechanism by which EVT-3124302 exerts its biological effects requires further investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in critical signaling pathways. Studies utilizing molecular docking simulations suggest potential binding sites on target proteins, indicating favorable interactions that could lead to enhanced biological activity.
Synthesis and Characterization
The synthesis of EVT-3124302 involves multiple steps, typically utilizing tri-n-butylamine as a catalyst to enhance reaction efficiency. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the purity and structural integrity of the synthesized compound.
Comparison with Similar Compounds
(a) N-(4-Acetylphenyl) and N-(3-Acetylphenyl) Derivatives
- N-(4-Acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide (CAS: 1013768-94-9) and N-(3-acetylphenyl)-... (CAS: 1013758-90-1) share the same pyrazole core but differ in the acetyl group’s position on the phenyl ring.
- Impact : The acetyl group introduces electron-withdrawing effects and steric bulk. The para-acetyl derivative (4-position) may exhibit better target engagement due to reduced steric hindrance compared to the meta isomer .
(b) N-(5-Methyl-1,3,4-Thiadiazol-2-Yl) Derivatives
- 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide () replaces the furan with a thiadiazole ring.
- Impact : Thiadiazole’s higher polarity and hydrogen-bonding capacity may improve solubility but reduce membrane permeability compared to the furan-containing target compound .
Analogues with Pyrazole Core Modifications
(a) Trifluoromethyl-Substituted Pyrazoles
- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () features a trifluoromethyl group at the 5-position.
- Impact : The CF3 group enhances lipophilicity and metabolic stability but may introduce steric clashes in binding pockets. The target compound’s 3-fluorobenzyl groups provide similar hydrophobicity with better conformational flexibility .
(b) Bromobenzyl-Substituted Pyrazoles
- N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide () incorporates a bromine atom and pyridinyl group.
- Impact : Bromine’s larger atomic radius compared to fluorine may hinder target penetration, while the pyridine ring could enhance solubility via π-cation interactions. The target compound’s fluorobenzyl groups offer a favorable balance of size and electronegativity .
Pharmacological and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
